4-({[(2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[(2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid is a complex organic compound that features a combination of aromatic rings, thiazine, and benzoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid typically involves multi-step organic reactions. The starting materials often include ethyl 4-aminobenzoate, thiophene-2-carbaldehyde, and other reagents that facilitate the formation of the thiazine ring and the imine linkage. Common reaction conditions may involve the use of solvents like dichloromethane, catalysts such as p-toluenesulfonic acid, and temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-({[(2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the imine group may produce the corresponding amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-({[(2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-({[(2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid include:
- 4-({[(2Z)-2-{[4-(methoxycarbonyl)phenyl]imino}-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid
- 4-({[(2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-3-(furan-2-ylmethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C26H23N3O6S2 |
---|---|
Molecular Weight |
537.6 g/mol |
IUPAC Name |
4-[[2-(4-ethoxycarbonylphenyl)imino-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C26H23N3O6S2/c1-2-35-25(34)17-7-11-19(12-8-17)28-26-29(15-20-4-3-13-36-20)22(30)14-21(37-26)23(31)27-18-9-5-16(6-10-18)24(32)33/h3-13,21H,2,14-15H2,1H3,(H,27,31)(H,32,33) |
InChI Key |
YMTNDPVSYYWLEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=C(C=C3)C(=O)O)CC4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.